molecular formula C16H28ClNO2 B4926217 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride

1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride

Cat. No. B4926217
M. Wt: 301.9 g/mol
InChI Key: XZXRJBVOCXAZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride, also known as Memantine hydrochloride, is a medication used in the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter in the brain.

Mechanism of Action

1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride works by blocking the activity of the NMDA receptor, which is involved in the regulation of glutamate in the brain. Glutamate is a neurotransmitter that is essential for learning and memory, but excess levels can lead to neuronal damage. By blocking the NMDA receptor, 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride helps to regulate the activity of glutamate and protect against neuronal damage.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which can contribute to neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for studying the role of glutamate and the NMDA receptor in neurological disorders. However, one of the limitations is that it can be difficult to obtain pure 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride, which can affect the accuracy of experimental results.

Future Directions

There are a number of future directions for research on 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride. One area of interest is the potential use of 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new synthesis methods for 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride that are more efficient and environmentally friendly. Finally, there is also interest in studying the long-term effects of 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride on cognitive function and neuronal health.

Synthesis Methods

1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride is synthesized by reacting 1-adamantanamine with ethylene oxide in the presence of a catalyst to produce 1-(1-adamantyl)ethanol. The resulting product is then reacted with morpholine to produce 1-(1-adamantyl)-2-(4-morpholinyl)ethanol. Finally, the product is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Scientific Research Applications

1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in some patients. In addition, it has also been studied for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

1-(1-adamantyl)-2-morpholin-4-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.ClH/c18-15(11-17-1-3-19-4-2-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,1-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXRJBVOCXAZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)-2-morpholin-4-ylethanol;hydrochloride

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